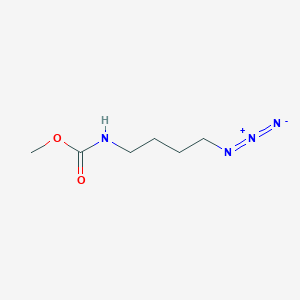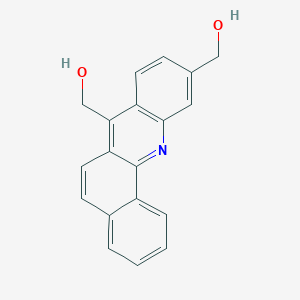
7,10-Bis(hydroxymethyl)benz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the family of acridine derivatives. BHBA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine is not fully understood. However, it has been suggested that 7,10-Bis(hydroxymethyl)benz(c)acridine exerts its anticancer activity through the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to modulate the expression of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
7,10-Bis(hydroxymethyl)benz(c)acridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, 7,10-Bis(hydroxymethyl)benz(c)acridine has been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its anticancer effects.
実験室実験の利点と制限
7,10-Bis(hydroxymethyl)benz(c)acridine has several advantages for lab experiments, including its high potency and selectivity against cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine is also relatively stable and can be easily synthesized in large quantities. However, 7,10-Bis(hydroxymethyl)benz(c)acridine has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 7,10-Bis(hydroxymethyl)benz(c)acridine. One potential direction is to investigate the use of 7,10-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of 7,10-Bis(hydroxymethyl)benz(c)acridine in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine and its potential side effects in vivo.
Conclusion
In conclusion, 7,10-Bis(hydroxymethyl)benz(c)acridine is a promising compound with potent anticancer activity and potential use in various fields of research. The synthesis method of 7,10-Bis(hydroxymethyl)benz(c)acridine is relatively simple, and its mechanism of action involves the inhibition of topoisomerase II and modulation of various signaling pathways. 7,10-Bis(hydroxymethyl)benz(c)acridine exhibits several biochemical and physiological effects, including induction of apoptosis, inhibition of cell migration and invasion, and antioxidant and anti-inflammatory activities. While 7,10-Bis(hydroxymethyl)benz(c)acridine has some limitations, its potential use in combination with other anticancer agents and in other diseases warrants further investigation.
合成法
7,10-Bis(hydroxymethyl)benz(c)acridine can be synthesized through a multistep process involving the condensation of 9-anthraldehyde with formaldehyde and subsequent cyclization with 1,3-diaminopropane. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
7,10-Bis(hydroxymethyl)benz(c)acridine has been studied for its potential use as an anticancer agent. Several studies have shown that 7,10-Bis(hydroxymethyl)benz(c)acridine exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to induce apoptosis, inhibit angiogenesis, and regulate the expression of oncogenes and tumor suppressor genes.
特性
CAS番号 |
160543-10-2 |
|---|---|
製品名 |
7,10-Bis(hydroxymethyl)benz(c)acridine |
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC名 |
[7-(hydroxymethyl)benzo[c]acridin-10-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-7-15-17(11-22)16-8-6-13-3-1-2-4-14(13)19(16)20-18(15)9-12/h1-9,21-22H,10-11H2 |
InChIキー |
KNRURXFLNGOFAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
その他のCAS番号 |
160543-10-2 |
同義語 |
7,10-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



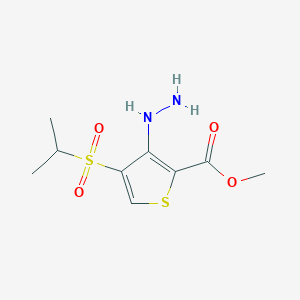
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
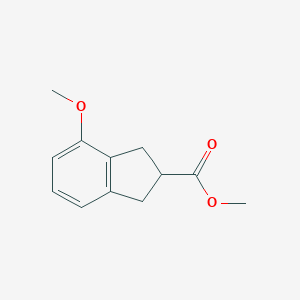
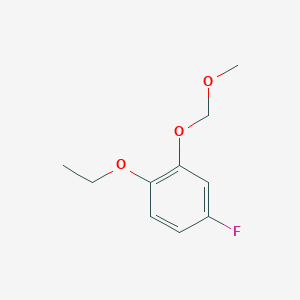
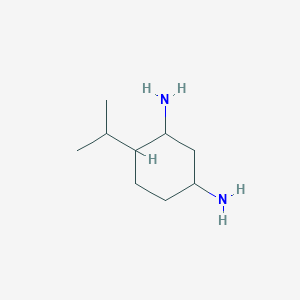


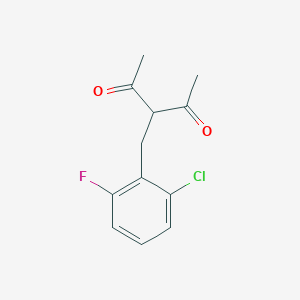
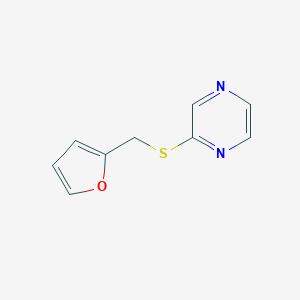

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
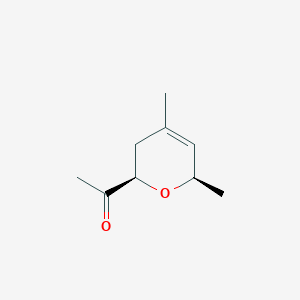
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
